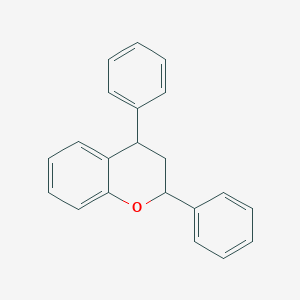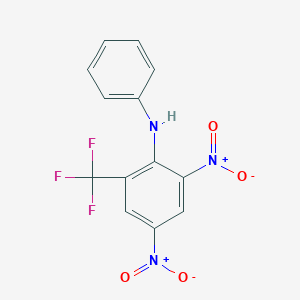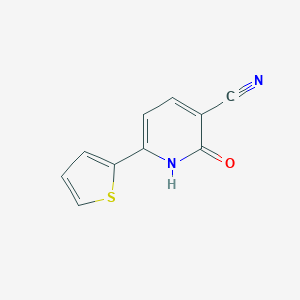
N-(4-chlorophenyl)-1-phenylethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-phenylethanimine, also known as Clonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It belongs to the class of benzimidazole derivatives and has been shown to have potent analgesic effects in animal models. In recent years, Clonitazene has gained attention in the scientific community for its potential use in pain management and as a research tool for studying opioid receptors.
Mécanisme D'action
N-(4-chlorophenyl)-1-phenylethanimine acts as a selective agonist for the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It has been shown to have high affinity and potency for this receptor, leading to potent analgesic effects in animal models.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-phenylethanimine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have antitussive effects, making it useful in the treatment of cough. However, these effects can lead to abuse and addiction, which has limited its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-1-phenylethanimine has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor, which allows for precise manipulation of this receptor subtype. However, its abuse potential and limited clinical use also pose limitations for its use in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-1-phenylethanimine, including the development of new opioid-based therapies for pain management, the identification of novel opioid receptor subtypes, and the investigation of the structure-activity relationships of opioid ligands. Additionally, further research is needed to understand the mechanisms of N-(4-chlorophenyl)-1-phenylethanimine's analgesic effects and to develop strategies to mitigate its abuse potential.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-phenylethanimine has been used extensively in preclinical studies to investigate the mechanisms of opioid receptor activation and to develop new opioid-based therapies for pain management. It has also been used as a research tool to study the structure-activity relationships of opioid ligands and to identify novel opioid receptor subtypes.
Propriétés
Numéro CAS |
25287-19-8 |
|---|---|
Nom du produit |
N-(4-chlorophenyl)-1-phenylethanimine |
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.7 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-10H,1H3 |
Clé InChI |
ZHVXOUDFYNBYJK-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
SMILES canonique |
CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




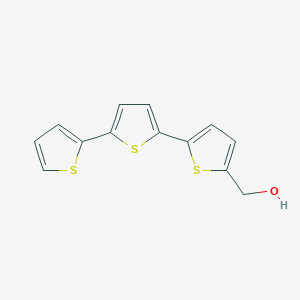
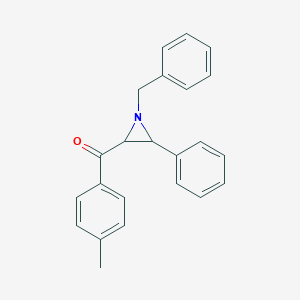
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)

